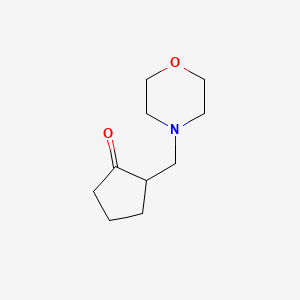

Cyclopentanone, 2-(4-morpholinylmethyl)-

Description

Contextualization within Substituted Cyclopentanone (B42830) Chemistry and its Derivatives

Substituted cyclopentanones are a pivotal class of organic compounds, forming the structural core of numerous natural products and synthetic molecules with significant biological activity. The cyclopentanone ring, a five-membered carbocycle, offers a versatile scaffold for stereoselective functionalization at its various positions. The introduction of substituents allows for the modulation of the molecule's steric and electronic properties, thereby influencing its reactivity and biological interactions.

The synthesis of functionalized cyclopentanones is a well-established area of organic chemistry, with numerous methods developed for their construction. These methods often focus on achieving high levels of stereocontrol, which is crucial for the biological efficacy of the final products. Cyclopentanone derivatives are key intermediates in the synthesis of prostaglandins, steroids, and various alkaloids, underscoring their importance in medicinal chemistry and drug discovery.

Significance of the Morpholine (B109124) Moiety in Organic Synthesis and Heterocyclic Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry and organic synthesis. e3s-conferences.org This six-membered heterocycle containing both an ether and a secondary amine functional group imparts favorable physicochemical properties to molecules, such as improved water solubility and metabolic stability. The nitrogen atom in the morpholine ring can act as a base or a nucleophile, participating in a wide range of chemical transformations.

In the context of Cyclopentanone, 2-(4-morpholinylmethyl)-, the morpholine moiety is introduced via the Mannich reaction. This classic three-component condensation reaction involves an active hydrogen compound (cyclopentanone), formaldehyde, and a secondary amine (morpholine). wikipedia.orgnih.gov The resulting product, a Mannich base, is a valuable synthetic intermediate. The presence of the morpholine group can influence the pharmacological profile of a molecule and is a common feature in many approved drugs. e3s-conferences.org

Overview of Research Trajectories for the Chemical Compound

Research concerning Cyclopentanone, 2-(4-morpholinylmethyl)- and its derivatives has primarily focused on its synthetic utility and potential applications in medicinal chemistry. As a Mannich base, it serves as a precursor for the synthesis of more complex molecules. The reactivity of the ketone functionality and the tertiary amine allows for a variety of chemical modifications.

Investigations into the biological activities of compounds derived from Cyclopentanone, 2-(4-morpholinylmethyl)- are an active area of research. The combination of the cyclopentanone framework and the morpholine ring suggests potential for the development of novel therapeutic agents. Future research is likely to explore the synthesis of a broader range of derivatives and evaluate their efficacy against various biological targets.

Interactive Data Table: Properties of Cyclopentanone, 2-(4-morpholinylmethyl)-

| Property | Value |

| IUPAC Name | 2-(morpholin-4-ylmethyl)cyclopentan-1-one |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Synthesis | Mannich reaction |

Structure

3D Structure

Properties

CAS No. |

56858-94-7 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-(morpholin-4-ylmethyl)cyclopentan-1-one |

InChI |

InChI=1S/C10H17NO2/c12-10-3-1-2-9(10)8-11-4-6-13-7-5-11/h9H,1-8H2 |

InChI Key |

YALDANVUGNKEOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)CN2CCOCC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Cyclopentanone, 2 4 Morpholinylmethyl

Reactions at the Ketone Functionality of the Cyclopentanone (B42830) Ring

The carbonyl group of the cyclopentanone ring is the primary site for nucleophilic attack. masterorganicchemistry.comlibretexts.orgacademie-sciences.fracademie-sciences.fr

Nucleophilic Additions and Substitutions

Like other ketones, the carbonyl carbon of Cyclopentanone, 2-(4-morpholinylmethyl)- is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate. libretexts.org The course of the reaction then depends on the nature of the nucleophile and the reaction conditions.

With strong, irreversible nucleophiles such as Grignard reagents or organolithium compounds, nucleophilic addition is expected to occur, yielding a tertiary alcohol upon workup. youtube.comsaskoer.calibretexts.orgmsu.edu The general mechanism involves the attack of the organometallic reagent on the carbonyl carbon. libretexts.org

Table 1: Predicted Nucleophilic Addition Reactions at the Ketone Functionality

| Nucleophile (Reagent) | Predicted Product | Reaction Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Nucleophilic Addition |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Nucleophilic Addition |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Reduction |

Reduction of the ketone with hydride reagents like sodium borohydride or lithium aluminum hydride would be expected to yield the corresponding secondary alcohol, 2-(4-morpholinylmethyl)cyclopentanol.

Condensation and Annulation Reactions

The presence of α-hydrogens allows for base- or acid-catalyzed condensation reactions. Aldol-type condensations with other carbonyl compounds are feasible, where the enolate of Cyclopentanone, 2-(4-morpholinylmethyl)- would act as the nucleophile. researchgate.netmdpi.com Self-condensation is also a possibility under forcing conditions. researchgate.net

Annulation reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be employed. masterorganicchemistry.comwikipedia.orglibretexts.org This would lead to the formation of a new six-membered ring fused to the cyclopentanone ring.

Reactivity at the Alpha-Carbon and Adjacent Positions of the Cyclopentanone Ring

The presence of the morpholinylmethyl group at the C-2 position influences the reactivity of the α-carbons.

Enolization and Electrophilic Alkylation/Arylation

The hydrogens on the α-carbons (C-2 and C-5) of the cyclopentanone ring are acidic and can be removed by a base to form an enolate. 182.160.97libretexts.orgpressbooks.publibretexts.orgfiveable.me The resulting enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds at the α-position. 182.160.97libretexts.orgpressbooks.publibretexts.orgfiveable.me The regioselectivity of this alkylation would depend on the reaction conditions (kinetic vs. thermodynamic control) and the nature of the base and electrophile.

Rearrangement Reactions

While specific rearrangement reactions for Cyclopentanone, 2-(4-morpholinylmethyl)- are not documented, ketones, in general, can undergo various rearrangements under specific conditions. wikipedia.orgwiley-vch.deorganic-chemistry.orgmdpi.comorganic-chemistry.orglibretexts.orgrsc.org For example, under acidic conditions, Wagner-Meerwein type rearrangements could potentially occur, especially if a carbocation is formed adjacent to the ring. The Baeyer-Villiger oxidation, a reaction that converts ketones to esters, is another possible transformation. wiley-vch.de

Transformations Involving the Morpholinylmethyl Side Chain

The morpholinylmethyl group itself can undergo chemical transformations. The nitrogen atom of the morpholine (B109124) ring is basic and can be protonated or alkylated.

In a study of related 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides, it was suggested that the mechanism of their anti-cancer activity might involve a nucleophilic attack by biological thiols at the aminomethyl carbon atom. This suggests that the C-N bond of the morpholinylmethyl group can be susceptible to cleavage under certain conditions.

Furthermore, the morpholine ring can be involved in various synthetic transformations, although these have not been specifically reported for this compound. patsnap.com

Reactions at the Tertiary Amine Nitrogen

The tertiary amine nitrogen atom in the morpholine moiety of Cyclopentanone, 2-(4-morpholinylmethyl)- is a site of significant chemical reactivity. Its lone pair of electrons allows it to act as a nucleophile and a base, making it susceptible to reactions such as quaternization and oxidation.

Quaternization and Subsequent Elimination (Hofmann Elimination):

Tertiary amines readily undergo quaternization upon reaction with alkyl halides. In the case of Cyclopentanone, 2-(4-morpholinylmethyl)-, treatment with an excess of an alkyl halide, typically methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

This quaternary ammonium salt can then undergo an elimination reaction in the presence of a strong base, such as silver oxide in water, upon heating. This process is known as the Hofmann elimination. wikipedia.orgbyjus.com The hydroxide (B78521) ion acts as a base, abstracting a proton from the carbon beta to the nitrogen atom. This leads to the formation of an alkene, and the tertiary amine serves as the leaving group. youtube.com For Cyclopentanone, 2-(4-morpholinylmethyl)-, two potential beta-hydrogens could be abstracted from the morpholine ring, leading to the formation of a specific alkene product. The Hofmann rule states that in such eliminations, the major product is the least substituted alkene, a result attributed to the steric bulk of the leaving group. byjus.commasterorganicchemistry.com

Table 1: Hypothetical Hofmann Elimination of Cyclopentanone, 2-(4-morpholinylmethyl)-

| Step | Reactants | Reagents | Product |

| 1. Quaternization | Cyclopentanone, 2-(4-morpholinylmethyl)- | Excess CH₃I | 4-(2-oxocyclopentylmethyl)-4-methylmorpholin-4-ium iodide |

| 2. Elimination | 4-(2-oxocyclopentylmethyl)-4-methylmorpholin-4-ium iodide | Ag₂O, H₂O, heat | 2-methylenecyclopentanone and N-methylmorpholine |

This table presents a plausible reaction sequence based on the principles of the Hofmann elimination. Specific experimental data for this compound is not available in the cited literature.

N-Oxidation:

The tertiary amine nitrogen can also be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. N-oxides of morpholine derivatives are well-known compounds.

Modification of the Methylene (B1212753) Linker

The methylene linker connecting the cyclopentanone and morpholine rings is susceptible to cleavage through a retro-Mannich reaction. This reaction is essentially the reverse of the Mannich reaction used to synthesize the compound.

Retro-Mannich Reaction:

The retro-Mannich reaction involves the fragmentation of the β-amino ketone into an enolizable ketone, an iminium ion (or an amine and an aldehyde). This reaction can be initiated under various conditions, including thermal stress or treatment with acid or base. The stability of the Mannich base is a critical factor, and for some, the retro-Mannich reaction can occur readily. Studies on other Mannich bases have shown their thermal instability, leading to the formation of products derived from the reactive methylene species generated during the retro-reaction. nih.gov

In the context of Cyclopentanone, 2-(4-morpholinylmethyl)-, the retro-Mannich reaction would lead to the formation of cyclopentanone and an N-methylenemorpholinium ion. This reactive iminium ion can then be trapped by other nucleophiles present in the reaction mixture, allowing for the modification of the original structure. The propensity for this reaction highlights the dynamic nature of the C-C bond of the methylene linker.

Table 2: Plausible Retro-Mannich Reaction of Cyclopentanone, 2-(4-morpholinylmethyl)-

| Reaction Type | Reactant | Conditions | Products |

| Retro-Mannich | Cyclopentanone, 2-(4-morpholinylmethyl)- | Heat or acid/base | Cyclopentanone + N-methylenemorpholinium ion |

This table illustrates the expected products of a retro-Mannich reaction based on the general reactivity of Mannich bases. Specific kinetic or equilibrium data for this compound is not available in the provided search results.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under varying conditions of concentration, temperature, and catalysts. For instance, in a potential Hofmann elimination, monitoring the rate of disappearance of the quaternary ammonium salt or the formation of the alkene product would provide insights into the reaction order and the rate-determining step. Similarly, for the retro-Mannich reaction, kinetic analysis could help determine the factors that influence the stability of the C-C bond of the methylene linker. researchgate.net

Isotopic Studies:

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. wikipedia.org By selectively replacing an atom with one of its isotopes (e.g., replacing hydrogen with deuterium), one can follow its fate in the products.

For example, to investigate the mechanism of the Hofmann elimination, one could synthesize a deuterated version of the quaternary ammonium precursor. The position of the deuterium (B1214612) in the resulting alkene would confirm which beta-hydrogen is abstracted. If the deuterium is removed, a primary kinetic isotope effect would be observed, indicating that the C-H bond is broken in the rate-determining step.

In the case of the retro-Mannich reaction, labeling the methylene linker with carbon-13 or deuterium would allow for the definitive tracking of this unit during the fragmentation and any subsequent reactions of the resulting iminium ion. This would provide unambiguous evidence for the proposed mechanistic pathway. researchgate.net

Table 3: Potential Isotopic Labeling Studies for Mechanistic Investigation

| Reaction | Isotopic Label Position | Purpose of Study | Expected Outcome |

| Hofmann Elimination | Deuterium at the beta-positions of the morpholine ring | To determine the regioselectivity of proton abstraction and probe the kinetic isotope effect. | Observation of deuterium in the product or a slower reaction rate would elucidate the mechanism. |

| Retro-Mannich Reaction | Carbon-13 or Deuterium at the methylene linker | To trace the fate of the methylene group upon fragmentation. | Detection of the isotopic label in the trapped products of the iminium ion would confirm the retro-Mannich pathway. |

This table outlines hypothetical isotopic labeling experiments that could be performed to elucidate the reaction mechanisms, based on established methodologies in organic chemistry.

Advanced Spectroscopic and Structural Elucidation of Cyclopentanone, 2 4 Morpholinylmethyl

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For Cyclopentanone (B42830), 2-(4-morpholinylmethyl)-, a combination of 1D and 2D NMR techniques would be employed to establish connectivity and stereochemistry, while dynamic NMR could offer insights into its conformational flexibility.

The ¹H and ¹³C NMR spectra of Cyclopentanone, 2-(4-morpholinylmethyl)- are predicted by considering the spectra of its parent structures, cyclopentanone and N-methylmorpholine.

In the ¹H NMR spectrum, the protons of the cyclopentanone ring would exhibit complex splitting patterns due to diastereotopicity introduced by the chiral center at C-2. The methine proton at C-2 would likely appear as a multiplet, significantly influenced by the neighboring methylene (B1212753) protons and the substituent. The methylene protons of the cyclopentanone ring (at C-3, C-4, and C-5) would be expected to resonate in the range of 1.5-2.5 ppm, showing complex splitting due to geminal and vicinal couplings. The morpholine (B109124) moiety would display two characteristic triplets, corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms. The methylene bridge connecting the two rings would likely appear as a set of diastereotopic protons, possibly as two distinct multiplets or a complex multiplet.

The ¹³C NMR spectrum would show a characteristic downfield signal for the carbonyl carbon of the cyclopentanone ring, expected around 220 ppm. The chiral C-2 carbon would be shifted downfield due to the attachment of the morpholinylmethyl group. The remaining cyclopentanone carbons would appear in the aliphatic region, along with the carbons of the morpholine ring and the bridging methylene carbon. The chemical shifts for the morpholine carbons are expected to be similar to those in other N-substituted morpholines, typically with the carbons adjacent to oxygen appearing more downfield than those adjacent to the nitrogen.

2D NMR experiments such as COSY (Correlation Spectroscopy) would be crucial to establish the proton-proton coupling networks within the cyclopentanone and morpholine rings. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate each proton to its directly attached carbon, confirming the assignments of the carbon skeleton. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (2-3 bonds), which would be instrumental in confirming the connectivity between the cyclopentanone ring, the methylene bridge, and the morpholine ring. For instance, correlations from the methylene bridge protons to the C-2 of the cyclopentanone and the carbons of the morpholine ring would definitively establish the structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopentanone C=O | - | ~220 |

| Cyclopentanone C-2 (CH) | Multiplet | ~50-60 |

| Cyclopentanone C-3, C-4, C-5 (CH₂) | 1.5 - 2.5 (complex multiplets) | ~20-40 |

| Morpholine -CH₂-N- | Triplet | ~50-55 |

| Morpholine -CH₂-O- | Triplet | ~65-70 |

| Bridging -CH₂- | Multiplet (diastereotopic) | ~55-65 |

The cyclopentanone ring is known to exist in a dynamic equilibrium between twisted and envelope conformations. The introduction of a bulky substituent at the C-2 position would likely influence this equilibrium. Similarly, the morpholine ring typically adopts a chair conformation. Variable temperature NMR studies could reveal information about the energy barriers associated with ring flipping in both the cyclopentanone and morpholine moieties. At lower temperatures, the exchange between different conformations might slow down sufficiently to allow for the observation of distinct signals for protons that are equivalent at room temperature, providing insights into the preferred conformation and the energetics of conformational changes.

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Species

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule. For Cyclopentanone, 2-(4-morpholinylmethyl)-, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight.

The fragmentation of cyclic ketones often proceeds via α-cleavage. whitman.edu In this case, cleavage of the C1-C2 or C2-C3 bond would be a primary fragmentation pathway. Another common fragmentation for ketones is the McLafferty rearrangement, though this is less likely for an unsubstituted cyclopentanone ring.

The morpholine moiety can also direct fragmentation. A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For Cyclopentanone, 2-(4-morpholinylmethyl)-, a prominent fragment would be expected from the cleavage of the bond between the cyclopentanone ring and the methylene bridge, resulting in a morpholinomethyl cation.

Predicted Key Fragmentation Pathways

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]+ | Molecular Ion | - |

| [M - C₂H₄O]+ | Loss of ethylene (B1197577) and CO | Complex rearrangement of cyclopentanone ring |

| [Morpholinomethyl]+ | C₅H₁₀NO⁺ | α-cleavage at the cyclopentanone ring |

| [Cyclopentanone]+ | C₅H₈O⁺ | Cleavage of the substituent |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectra of Cyclopentanone, 2-(4-morpholinylmethyl)- would be dominated by the characteristic vibrations of the carbonyl group, the C-N and C-O bonds of the morpholine ring, and the various C-H bonds.

The most prominent peak in the IR spectrum would be the strong absorption due to the C=O stretching vibration of the cyclopentanone ring, expected in the region of 1740-1750 cm⁻¹. cdnsciencepub.comresearchgate.netresearchgate.net The C-N stretching vibrations of the tertiary amine in the morpholine ring would likely appear in the 1150-1250 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring would result in a strong absorption around 1115 cm⁻¹. researchgate.net The C-H stretching vibrations of the methylene groups would be observed in the 2800-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric C-H stretching vibrations and the skeletal vibrations of the rings would likely give rise to distinct Raman signals.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (stretch) | 1740 - 1750 (strong) | 1740 - 1750 (moderate) |

| C-N (stretch) | 1150 - 1250 (moderate) | 1150 - 1250 (weak) |

| C-O-C (stretch) | ~1115 (strong) | ~1115 (weak) |

X-ray Crystallography for Solid-State Structural Determination

In the absence of a direct crystal structure for Cyclopentanone, 2-(4-morpholinylmethyl)-, we can infer its likely solid-state conformation from related structures. Single-crystal X-ray diffraction, if a suitable crystal could be obtained, would provide definitive information about the three-dimensional structure of the molecule in the solid state.

This technique would precisely determine bond lengths, bond angles, and torsion angles. It would reveal the conformation of the cyclopentanone ring (likely a twist or envelope conformation) and the chair conformation of the morpholine ring. Furthermore, it would elucidate the relative orientation of the two ring systems. Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing, would also be identified. For instance, crystal structures of other morpholine derivatives show various packing motifs. mdpi.com

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Assignment

The C-2 position of the cyclopentanone ring in Cyclopentanone, 2-(4-morpholinylmethyl)- is a chiral center. Therefore, this compound can exist as a pair of enantiomers. Chiroptical methods, such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD), are essential for determining the enantiomeric excess and the absolute configuration of a chiral molecule.

Optical rotation measures the rotation of plane-polarized light by a chiral sample. While useful for determining enantiomeric purity, it is often difficult to predict the sign and magnitude of the rotation for a given enantiomer without comparison to a known standard.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The n→π* electronic transition of the carbonyl group in the cyclopentanone ring is electronically forbidden but magnetically allowed, and it gives rise to a CD signal in a chiral environment. The "Octant Rule" for ketones can be used to predict the sign of the Cotton effect in the CD spectrum based on the spatial arrangement of substituents around the carbonyl chromophore. thieme-connect.de By comparing the experimentally measured CD spectrum with that predicted for a specific enantiomer (e.g., using computational methods), the absolute configuration can be assigned.

Vibrational circular dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the entire vibrational structure of a chiral molecule and can be used to determine the absolute configuration by comparing the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers.

Computational and Theoretical Investigations of Cyclopentanone, 2 4 Morpholinylmethyl

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. uci.eduutep.edu It offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like Cyclopentanone (B42830), 2-(4-morpholinylmethyl)-. uci.edugoogle.com

Electronic Structure and Frontier Molecular Orbitals: DFT calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For Cyclopentanone, 2-(4-morpholinylmethyl)-, the HOMO is expected to be localized around the electron-rich morpholine (B109124) nitrogen and the carbonyl oxygen, while the LUMO would likely be centered on the carbonyl group's C=O π* antibonding orbital. These calculations are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Geometry Optimization: Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be found. cnr.itstackexchange.com Geometry optimization algorithms within DFT systematically adjust bond lengths, bond angles, and dihedral angles to locate this energetic minimum on the potential energy surface. arxiv.org For this molecule, optimization would define the precise puckering of the cyclopentanone ring, the chair conformation of the morpholine ring, and the rotational orientation of the methylene (B1212753) bridge connecting them.

Interactive Table: Illustrative Optimized Geometric Parameters This table presents typical, realistic bond lengths and angles for the core structural components of Cyclopentanone, 2-(4-morpholinylmethyl)-, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-N (morpholine) | ~1.46 Å |

| Bond Length | C-O (morpholine) | ~1.43 Å |

| Bond Angle | O=C-C (cyclopentanone) | ~125° |

| Bond Angle | C-N-C (morpholine) | ~110° |

| Dihedral Angle | C-C-N-C (torsion) | Varies with conformation |

Vibrational Frequencies: Following geometry optimization, DFT can be used to calculate the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond, the scissoring of a CH2 group, or the breathing of a ring. mdpi.comresearchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. nepjol.info

Interactive Table: Predicted Key Vibrational Frequencies This table shows representative vibrational frequencies for the main functional groups, which are critical for spectroscopic identification.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1740-1755 |

| C-N Stretch | Morpholine Amine | ~1115-1130 |

| C-O-C Stretch | Morpholine Ether | ~1070-1090 |

| CH₂ Scissor | Aliphatic C-H | ~1450-1470 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

Conformational Landscapes: Cyclopentanone, 2-(4-morpholinylmethyl)- possesses significant conformational flexibility, particularly in the rotation around the single bonds of the methylene linker and the puckering of the five-membered ring. MD simulations can explore the potential energy surface to map out the various low-energy conformations (conformers) the molecule can adopt and the energy barriers between them. rsc.org This provides a comprehensive "conformational landscape," identifying the most populated shapes of the molecule at a given temperature. Such studies are vital for understanding how the molecule's shape might influence its ability to interact with biological targets. nih.govnih.gov

Solvation Effects: The properties and behavior of a molecule can be significantly altered by the solvent. MD simulations are particularly powerful for studying solvation because they can explicitly model the interactions between the solute molecule and hundreds or thousands of solvent molecules (e.g., water). core.ac.uk For this compound, simulations would show how water molecules form hydrogen bonds with the carbonyl oxygen and the morpholine oxygen and nitrogen atoms. The simulation can quantify the structure of this "solvation shell" and calculate the free energy of solvation, which is a key determinant of solubility.

Interactive Table: Typical Parameters for an MD Simulation This table outlines a standard setup for an MD simulation of the target molecule in an aqueous environment.

| Parameter | Description | Typical Value/Setting |

| Force Field | Defines the potential energy function for atoms | AMBER, CHARMM, OPLS |

| Solvent Model | Describes the properties of water molecules | TIP3P, SPC/E |

| System Size | Dimensions of the simulation box | ~50 Å x 50 Å x 50 Å |

| Simulation Time | Duration of the simulation | 100 - 500 nanoseconds |

| Ensemble | Thermodynamic conditions (constant Temp/Pressure) | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature | 298 K (25 °C) |

Quantitative Structure–Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. Instead of calculating a property from first principles, QSPR builds a statistical model based on a dataset of known molecules and properties.

Methodology: The process involves calculating a set of numerical values, known as "molecular descriptors," that encode different aspects of a molecule's structure. These can be simple (e.g., molecular weight, atom count) or complex (e.g., topological indices, quantum-chemical parameters). A mathematical model is then trained to find a correlation between these descriptors and a property of interest (e.g., boiling point, solubility, biological activity). For morpholine-containing compounds, 3D-QSAR models have been successfully used to relate molecular structure to biological activity. nih.govacs.orgresearchgate.net

Application to Cyclopentanone, 2-(4-morpholinylmethyl)-: To build a QSPR model for properties of this compound, one would first need a training set of structurally similar molecules with experimentally measured data. Descriptors for Cyclopentanone, 2-(4-morpholinylmethyl)- would then be calculated and fed into the trained model to predict its properties. This approach is particularly useful for rapidly screening large numbers of candidate molecules for desired characteristics without the need for synthesis and testing. Morpholine is recognized as a valuable framework in medicinal chemistry for improving pharmacokinetic properties. researchgate.nete3s-conferences.org

Interactive Table: Examples of Molecular Descriptors for QSPR This table lists various types of descriptors that would be calculated to build a QSPR model.

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Solvent Accessible Surface Area (SASA) | Molecular shape and exposure to solvent |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate.

Mechanism Investigation: For Cyclopentanone, 2-(4-morpholinylmethyl)-, several reactions could be studied. A common reaction for ketones is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com A plausible reaction for the morpholine group is protonation or alkylation at the nitrogen atom. Computational methods, primarily DFT, can be used to model the step-by-step process of such reactions. acs.org The calculations reveal whether a reaction is concerted (occurs in one step) or stepwise (involves one or more intermediates). The driving force for reactions involving ketones and other carbonyl compounds is often the formation of more stable products. acs.org

Transition State Analysis: The transition state (TS) is the highest energy point along the reaction coordinate. Its structure represents the fleeting arrangement of atoms as bonds are broken and formed. Locating the TS and calculating its energy relative to the reactants gives the activation energy barrier (ΔE‡). A higher barrier corresponds to a slower reaction. Frequency calculations are performed on the TS structure; a valid transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Interactive Table: Hypothetical Reaction Energy Profile for Carbonyl Protonation This table illustrates the kind of data obtained from a DFT study of a reaction mechanism, showing the relative energies of the species involved.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Cyclopentanone, 2-(4-morpholinylmethyl)- + H⁺ | 0.0 (Reference) |

| Transition State | Structure where O-H bond is partially formed | +5.2 |

| Product | Protonated carbonyl species | -15.8 |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are weak forces between or within molecules that are critical for determining molecular conformation, crystal packing, and interactions with other molecules. acs.org These interactions, though individually weak, can have a substantial cumulative effect. nih.govresearchgate.netnih.gov

Types of Interactions: For Cyclopentanone, 2-(4-morpholinylmethyl)-, several types of NCIs are significant:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. In protic solvents or in the solid state, it can interact with hydrogen bond donors. The morpholine nitrogen and oxygen can also act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar C=O group creates a significant molecular dipole moment, leading to electrostatic interactions with other polar molecules.

Van der Waals Forces (Dispersion): These forces are present between all atoms and are particularly important for the nonpolar aliphatic parts of the molecule, influencing how molecules pack together. cas.cn

Computational Analysis: Specialized computational methods are used to visualize and quantify these interactions.

Molecular Electrostatic Potential (MEP) Maps: These maps color-code the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (negative, red) regions like the carbonyl oxygen, which are prone to electrophilic attack or hydrogen bonding, and electron-poor (positive, blue) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can identify and quantify specific orbital interactions, such as the delocalization of an oxygen lone pair into an adjacent antibonding orbital (n→π* interaction), which can stabilize certain conformations. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find "bond critical points" between atoms, which can characterize and classify weak non-covalent interactions.

Interactive Table: Potential Non-Covalent Interactions and Estimated Energies

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond (Strong) | C=O ··· H-O (Water) | -3.0 to -5.0 |

| Hydrogen Bond (Weak) | C-H ··· O=C | -0.5 to -1.5 |

| Dipole-Dipole | C=O ··· C=O | -1.0 to -2.0 |

| n→π* Interaction | O(morpholine) → C=O (carbonyl) | -0.3 to -0.7 |

Future Research Directions and Academic Perspectives

Development of Chemo- and Regioselective Transformations

Future research is expected to focus significantly on the development of chemo- and regioselective transformations of Cyclopentanone (B42830), 2-(4-morpholinylmethyl)-. The presence of both a ketone and a tertiary amine functionality offers multiple reactive sites. nih.gov Controlling reactions to target one site specifically without affecting the other is a key challenge and an area ripe for exploration.

One promising avenue is the selective functionalization of the α-carbon position adjacent to the carbonyl group. nih.gov Research could explore novel methods to achieve stereoselective alkylations, aldol (B89426) reactions, or other carbon-carbon bond-forming reactions at this position, leading to the synthesis of chiral molecules with potentially valuable biological activities. nih.gov The development of protecting group strategies for the morpholine (B109124) nitrogen or the cyclopentanone carbonyl will be crucial to achieving high selectivity in these transformations.

Furthermore, investigations into the reactivity of the morpholine ring itself, while challenging, could open up new synthetic pathways. Selective N-oxidation or reactions involving the C-H bonds of the morpholine moiety, though less common, could lead to novel derivatives with unique properties. The ultimate goal is to create a toolbox of reactions that allow for the precise and predictable modification of any part of the molecule, enhancing its utility as a versatile synthetic intermediate.

Innovations in Catalytic Methodologies for the Chemical Compound Synthesis

The synthesis of Cyclopentanone, 2-(4-morpholinylmethyl)- is typically achieved through the Mannich reaction. wikipedia.org While this is a classic and well-established reaction, there is considerable room for innovation in the catalytic methodologies employed. Future research will likely focus on developing more efficient, sustainable, and selective catalysts.

Current catalysts for the Mannich reaction often include mineral and organic acids, or Lewis acids. thaiscience.info However, these can suffer from drawbacks such as harsh reaction conditions and difficulty in separation and recycling. thaiscience.info A significant area of future research will be the development of novel catalytic systems, such as:

Task-specific ionic liquids: These can act as both the solvent and the catalyst, offering advantages in terms of reusability and environmental impact. thaiscience.info

Nanocatalysts: Materials like magnetic nanoparticles functionalized with acidic groups can provide high catalytic activity and be easily recovered from the reaction mixture using an external magnet. rsc.org

Bimetallic catalysts: The synergistic effect of two different metals can lead to enhanced catalytic performance and selectivity in Mannich-type reactions. nih.govrsc.org

Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, can be used to achieve asymmetric Mannich reactions, leading to the enantioselective synthesis of β-amino ketones. wikipedia.org

The development of these and other innovative catalytic systems will not only improve the efficiency and sustainability of the synthesis of Cyclopentanone, 2-(4-morpholinylmethyl)- but also open up possibilities for the synthesis of a wider range of structurally diverse analogs.

Table 1: Comparison of Catalytic Methodologies for Mannich Reactions

| Catalyst Type | Advantages | Disadvantages | Potential for Cyclopentanone, 2-(4-morpholinylmethyl)- Synthesis |

| Mineral/Lewis Acids | Readily available, low cost. | Often require harsh conditions, can be corrosive, difficult to recycle. | Standard, but less sustainable approach. |

| Organocatalysts | Mild reaction conditions, can induce stereoselectivity. | Can be expensive, may require higher catalyst loading. | High potential for asymmetric synthesis of chiral derivatives. |

| Nanocatalysts | High surface area, easy separation and recyclability. | Potential for leaching of metal ions, long-term stability can be an issue. | Promising for green and efficient synthesis. |

| Ionic Liquids | Dual role as solvent and catalyst, high thermal stability, recyclable. | Can be viscous, potential toxicity concerns. | A sustainable alternative to traditional solvents and catalysts. |

| Bimetallic Catalysts | Synergistic effects can enhance activity and selectivity. | Can be complex to prepare and characterize. | Potential for achieving high yields and selectivities under mild conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, and the design and prediction of reactions involving compounds like Cyclopentanone, 2-(4-morpholinylmethyl)- are no exception. chemai.io Future research will increasingly leverage these computational tools to accelerate discovery and optimization.

AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. ijsea.comchemcopilot.com For the synthesis of Cyclopentanone, 2-(4-morpholinylmethyl)-, AI could be used to:

Predict optimal reaction conditions: By analyzing data from previous Mannich reactions, ML models can suggest the best catalyst, solvent, temperature, and reaction time to maximize the yield and purity of the product. chemai.io

Design novel derivatives: Generative AI models can propose new molecular structures based on the Cyclopentanone, 2-(4-morpholinylmethyl)- scaffold with desired properties, such as enhanced biological activity or improved synthetic accessibility.

Predict retrosynthetic pathways: AI tools can help chemists devise the most efficient synthetic routes to complex target molecules starting from Cyclopentanone, 2-(4-morpholinylmethyl)- as a building block. ijsea.com

The synergy between AI and experimental chemistry will create a feedback loop where computational predictions guide laboratory experiments, and the results of these experiments are used to further refine the AI models. ijsea.com This approach has the potential to significantly reduce the time and resources required for the development of new synthetic methodologies and the discovery of novel molecules.

Expanding the Scope of Synthetic Utility for Novel Molecular Architectures

Cyclopentanone, 2-(4-morpholinylmethyl)- and related β-amino ketones are valuable intermediates for the synthesis of a wide variety of more complex molecular architectures, particularly nitrogen-containing heterocycles. researchgate.net Future research will undoubtedly focus on expanding the scope of its synthetic utility.

One key area of exploration will be the use of this compound in multicomponent reactions to rapidly build molecular complexity in a single step. Its bifunctional nature makes it an ideal candidate for cascade reactions, where a sequence of transformations occurs in a single pot to generate intricate molecular frameworks.

Furthermore, the development of novel cyclization strategies starting from Cyclopentanone, 2-(4-morpholinylmethyl)- could lead to the synthesis of new heterocyclic systems. For example, reactions that involve both the ketone and the amine functionality could be designed to construct fused or spirocyclic ring systems that are difficult to access through other methods. The unique stereochemical and electronic properties of the cyclopentanone ring can also be exploited to control the stereochemistry of these cyclization reactions. The ultimate aim is to establish Cyclopentanone, 2-(4-morpholinylmethyl)- as a versatile and readily accessible building block for the synthesis of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.